molecular formula C11H8O2 B11940613 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 27982-20-3

7-Hydroxy-6h-benzo[7]annulen-6-one

Katalognummer: B11940613
CAS-Nummer: 27982-20-3
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: QNVQFWMESMXFLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-6h-benzo7annulen-6-one is a chemical compound with the molecular formula C11H8O2. It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone group attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a reaction involving biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile at 50°C can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-6h-benzo7annulen-6-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Hydroxy-6h-benzo7annulen-6-one involves its interaction with various molecular targets. For instance, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. In cancer research, it has been studied for its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

Eigenschaften

CAS-Nummer

27982-20-3

Molekularformel

C11H8O2

Molekulargewicht

172.18 g/mol

IUPAC-Name

7-hydroxybenzo[7]annulen-6-one

InChI

InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13)

InChI-Schlüssel

QNVQFWMESMXFLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC=C(C(=O)C=C2C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.